Cas no 20802-57-7 (3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne)
![3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne structure](https://de.kuujia.com/scimg/cas/20802-57-7x500.png)
20802-57-7 structure
Produktname:3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne
3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet radecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o ne
- 3-Methoxypregna-3,5-diene-21,17alpha-carbolactone
- 3-Methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet radecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan
- EINECS 244-047-7
- AKOS005622680
- 20802-57-7
- (8R,9S,10R,13S,14S,17R)-3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tetradecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-one
- (8R,9S,10R,13S,14S,17R)-3-methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one
- BBL033520
- STK801966
- 3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne
-
- Inchi: InChI=1S/C23H32O3/c1-21-10-6-16(25-3)14-15(21)4-5-17-18(21)7-11-22(2)19(17)8-12-23(22)13-9-20(24)26-23/h4,14,17-19H,5-13H2,1-3H3/t17-,18+,19+,21+,22+,23-/m1/s1
- InChI-Schlüssel: OKMHWOWJDRPCCT-PZCAJWILSA-N
- Lächelt: CC12CCC(=CC1=CCC3C2CCC4(C3CCC45CCC(=O)O5)C)OC
Berechnete Eigenschaften
- Genaue Masse: 356.23514488g/mol
- Monoisotopenmasse: 356.23514488g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 1
- Komplexität: 706
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.5Ų
- XLogP3: 4.6
3-methoxy-10,13-dimethyl-1,2,3',4',7,8,9,10,11,12,13,14,15,16-tet Radecahydro-5'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-5'-o Ne Verwandte Literatur
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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